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Biotin-Teg-Nh2 Tfa

Biotinylation Streptavidin binding Steric hindrance

Biotin-TEG-NH2 TFA (synonyms: Biotin-C1-PEG3-C3-amine TFA, Biotin-dPEG3-NH3+TFA-, N-Biotin-tetra(ethylene glycol)-diamine trifluoroacetate) is a heterotrifunctional polyethylene glycol (PEG)-based linker supplied as a trifluoroacetate (TFA) salt. It integrates a biotin moiety for high-affinity streptavidin/avidin binding (Kd ≈ 10^-15 M), a discrete triethylene glycol (PEG3/TEG) spacer arm of precisely 15 atoms (18.1 Å), and a terminal primary amine protected as a TFA salt for nucleophilic conjugation.

Molecular Formula C20H38N4O5S
Molecular Weight 446.61
CAS No. 1334172-59-6
Cat. No. B2693226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Teg-Nh2 Tfa
CAS1334172-59-6
Molecular FormulaC20H38N4O5S
Molecular Weight446.61
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2
InChIInChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)
InChIKeyXNGTVIOREZIKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-TEG-NH2 TFA (CAS 1334172-59-6): Procurement-Relevant Identity and Class Baseline for PEG-Based PROTAC Linker Selection


Biotin-TEG-NH2 TFA (synonyms: Biotin-C1-PEG3-C3-amine TFA, Biotin-dPEG3-NH3+TFA-, N-Biotin-tetra(ethylene glycol)-diamine trifluoroacetate) is a heterotrifunctional polyethylene glycol (PEG)-based linker supplied as a trifluoroacetate (TFA) salt . It integrates a biotin moiety for high-affinity streptavidin/avidin binding (Kd ≈ 10^-15 M), a discrete triethylene glycol (PEG3/TEG) spacer arm of precisely 15 atoms (18.1 Å), and a terminal primary amine protected as a TFA salt for nucleophilic conjugation . The compound is classified primarily as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category but also serves as a general biotinylation reagent for proteins, peptides, and oligonucleotides . Its molecular formula is C22H39F3N4O7S, molecular weight 560.63 g/mol, and it carries CAS number 1334172-59-6 .

Why Generic Biotin-PEG-Amine Substitution Fails: Biotin-TEG-NH2 TFA Procurement Rationale


Substituting Biotin-TEG-NH2 TFA with a structurally similar biotin-PEG-amine analog—such as the free base Biotin-PEG3-amine (CAS 359860-27-8), a shorter Biotin-C1-PEG2-amine TFA, or a longer Biotin-C1-PEG4-amine TFA—introduces measurable differences in spacer arm geometry, salt-form physicochemical properties, and PROTAC ternary complex formation efficiency that cannot be compensated by adjusting stoichiometry . The 15-atom TEG spacer (18.1 Å) of this compound occupies a specific conformational window distinct from both the 6-atom C6 spacer of standard biotin and the shorter or longer PEG oligomers . The TFA salt form confers a LogP of -0.6 compared to +1.346 for the free base, directly impacting stock solution preparation and aqueous conjugation yields . In PROTAC applications, systematic linker-length studies have demonstrated that degradation efficiency is sharply dependent on PEG unit count, with suboptimal lengths producing >10-fold higher DC50 values or complete loss of activity [1]. These factors collectively mean that procurement specifications for PEG unit count, spacer atom count, counterion identity, and monodispersity are not interchangeable parameters.

Biotin-TEG-NH2 TFA Quantitative Differentiation Evidence: Spacer Geometry, Salt-Form Properties, and PROTAC Linker-Length Benchmarking


15-Atom TEG Spacer Arm (18.1 Å) vs Standard C6 Biotin Spacer: Steric Hindrance Reduction Quantified by Spacer Atom Count and Physical Length

Biotin-TEG-NH2 TFA incorporates a triethylene glycol (TEG) spacer arm of 15 atoms and 18.1 Å in length, compared to the standard C6 biotin spacer of only 6 carbon atoms . The TEG spacer provides a 2.5-fold increase in atom count and a substantially greater physical separation between the biotin moiety and the conjugated target molecule. This extended spacer is specifically recommended by manufacturers for applications involving solid-phase capture on magnetic beads or nanospheres, where the shorter C6 spacer results in steric interference that reduces streptavidin binding accessibility [1].

Biotinylation Streptavidin binding Steric hindrance Oligonucleotide modification Affinity capture

PEG3 Linker Length Superiority in PROTAC-Mediated Degradation: Direct Head-to-Head Comparison of PEG2, PEG3, and PEG4 Linkers

In a systematic study of PROTAC linker length dependence published in MEDCHEM NEWS (Vol. 33, No. 2), ERα-targeting PROTACs were synthesized with PEG2, PEG3, and PEG4 linkers (LCL-ER(dec)-P2, LCL-ER(dec), LCL-ER(dec)-P4) and evaluated for degradation activity. While all three linker variants showed comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3 linker construct (LCL-ER(dec)) demonstrated the highest ERα degradation activity, outperforming both the shorter PEG2 and longer PEG4 variants [1]. This finding aligns with broader literature indicating that PROTAC linker length in the range of 12 to over 20 atoms is optimal for productive ternary complex formation , positioning the 15-atom PEG3 spacer of Biotin-TEG-NH2 TFA within the empirically validated ideal window.

PROTAC Targeted protein degradation Linker length optimization Ternary complex formation ERα degradation

TFA Salt vs Free Base LogP Differentiation: Enhanced Aqueous Solubility Correlates with More Negative LogP (-0.6 vs +1.346)

The TFA salt form of Biotin-TEG-NH2 (CAS 1334172-59-6) exhibits a calculated LogP of -0.6, compared to a LogP of +1.346 for the corresponding free base form, Biotin-PEG3-amine (CAS 359860-27-8) . This LogP difference of approximately 1.95 log units corresponds to a predicted ~90-fold difference in octanol-water partition coefficient, indicating substantially greater hydrophilicity for the TFA salt. The more negative LogP translates to enhanced aqueous solubility, which is critical for bioconjugation reactions conducted in physiological buffers and for minimizing the need for organic co-solvents such as DMSO or DMF during protein labeling workflows [1].

LogP Aqueous solubility TFA salt Bioconjugation Physicochemical property

Monodisperse dPEG Spacer Architecture: Single-Compound Purity >98% vs Industry-Standard ≥95% Disperse PEG

Biotin-TEG-NH2 TFA manufactured under the dPEG (discrete PEG) platform (Quanta BioDesign, PN 10193) is a single-compound, monodisperse entity with a certified purity of >98% . This contrasts with the typical ≥95% purity specification offered by many generic suppliers of PEG linkers . The dPEG technology ensures that every molecule in the batch has exactly 15 atoms and 18.1 Å spacer length, eliminating the chain-length heterogeneity inherent to polydisperse PEG preparations. Sigma-Aldrich lists this compound under catalog number QBD10193 with an assay specification of >95% (HPLC) and confirms monofunctional linear polymer architecture . In PROTAC development, monodispersity is not merely a quality metric but a functional requirement: polydisperse PEG linkers introduce variable ternary complex geometries that confound structure-activity relationship interpretation and reduce batch-to-batch degradation reproducibility .

Monodisperse PEG dPEG Batch-to-batch consistency PROTAC linker quality Purity specification

PEG3 Linker Falls Within the Empirically Validated Optimal PROTAC Linker Length Window (12 to >20 Atoms)

Systematic studies of PROTAC linker length have established that the ideal atom count ranges from 12 to over 20 atoms for productive ternary complex formation between the E3 ligase and target protein . Biotin-TEG-NH2 TFA, with a 15-atom spacer (heavy atom count of 30 including the biotin and amine functional groups), falls centrally within this optimal window . In contrast, suboptimal linker lengths (e.g., PEG1 or PEG5 in systematic studies) can yield >10-fold higher DC50 values or complete loss of degradation activity compared to PEG3-optimized constructs . The 15-atom count also aligns with the 12-14 atom range empirically found to maximize degradation efficiency in multiple independent PROTAC campaigns targeting diverse proteins including BTK (DC50 of 200 nM for PEG3-based BTK-IAP PROTACs) and EGFR (DC50 of 11.7 nM and 22.3 nM for Gefitinib-based PROTAC 3 using a PEG3-class linker) .

PROTAC linker length Ternary complex geometry Degradation efficiency Linker optimization SAR

Biotin-TEG-NH2 TFA Optimal Application Scenarios Driven by Spacer Geometry and Salt-Form Evidence


PROTAC Library Synthesis Requiring PEG3-Optimized Ternary Complex Geometry

For medicinal chemistry teams constructing focused PROTAC libraries, Biotin-TEG-NH2 TFA provides a PEG3 linker of precisely 15 atoms, which falls within the empirically validated optimal range of 12–20+ atoms for productive ternary complex formation . The direct head-to-head evidence from MEDCHEM NEWS demonstrating that PEG3 outperforms both PEG2 and PEG4 in degradation efficiency—despite equivalent target binding affinity—makes this linker the rational first-choice building block for degradation campaigns where linker length has not yet been optimized [1]. Its monodisperse dPEG architecture ensures batch-to-batch reproducibility in DC50 determinations .

Streptavidin-Based Affinity Capture on Magnetic Beads or Nanoparticle Surfaces

The 15-atom TEG spacer (18.1 Å) of Biotin-TEG-NH2 TFA provides the extended physical separation necessary for efficient streptavidin binding when the biotinylated target is immobilized on sterically crowded solid supports such as magnetic beads, nanospheres, or biosensor chips . IDT and ThermoFisher both explicitly recommend the TEG spacer over the standard C6 biotin for these applications, as the shorter 6-atom spacer results in steric hindrance that compromises capture efficiency [1]. Procurement of the TEG variant rather than C6 biotin is warranted for any solid-phase capture workflow.

Aqueous-Phase Protein Bioconjugation Requiring Direct Buffer Compatibility

The TFA salt form of Biotin-TEG-NH2, with its LogP of -0.6 (vs +1.346 for the free base), provides enhanced aqueous solubility that enables direct dissolution in physiological buffers without organic co-solvent pre-dissolution [1]. Amerigo Scientific confirms that this dPEG compound 'dissolves equally well in aqueous buffers and organic solvents' . This property is critical for protein labeling workflows where DMSO or DMF exposure may compromise protein folding or enzymatic activity, and where simplified one-pot aqueous conjugation protocols are preferred.

Quantitative Biotinylation Requiring Defined Stoichiometry and Reproducible Incorporation Levels

For applications requiring precise control over biotin incorporation ratio—such as quantitative pull-down assays, fluorescence polarization binding measurements, or single-molecule biophysics—the monodisperse dPEG grade (>98% purity, single molecular species) should be specified . The defined spacer length of exactly 15 atoms and 18.1 Å eliminates the variable conjugation geometry introduced by polydisperse PEG preparations, enabling reproducible biotin-protein stoichiometry and consistent streptavidin binding affinity across experimental replicates [1].

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